3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 477864-18-9
VCID: VC8119098
InChI: InChI=1S/C17H13FO2/c18-14-7-3-1-5-11(14)13-9-17(13)10-20-15-8-4-2-6-12(15)16(17)19/h1-8,13H,9-10H2
SMILES: C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Molecular Formula: C17H13FO2
Molecular Weight: 268.28 g/mol

3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

CAS No.: 477864-18-9

Cat. No.: VC8119098

Molecular Formula: C17H13FO2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one - 477864-18-9

Specification

CAS No. 477864-18-9
Molecular Formula C17H13FO2
Molecular Weight 268.28 g/mol
IUPAC Name 2'-(2-fluorophenyl)spiro[2H-chromene-3,1'-cyclopropane]-4-one
Standard InChI InChI=1S/C17H13FO2/c18-14-7-3-1-5-11(14)13-9-17(13)10-20-15-8-4-2-6-12(15)16(17)19/h1-8,13H,9-10H2
Standard InChI Key CYKIHQSGMPJTDU-UHFFFAOYSA-N
SMILES C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F
Canonical SMILES C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one consists of a chromen-4-one core fused to a spirocyclopropane ring at the 3-position, with a 2-fluorophenyl group attached to the cyclopropane moiety. The spiro configuration introduces significant steric strain, potentially influencing its reactivity and conformational stability. The fluorine atom at the phenyl ring’s ortho position may enhance electronic interactions in supramolecular systems .

Systematic Nomenclature and Synonyms

The IUPAC name explicitly defines the substituent positions:

  • Primary name: 3-(1-(2-fluorophenyl)spirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

  • Synonyms:

    • Spiro[2H-1-benzopyran-3(4H),1'-cyclopropan]-4-one, 2'-(2-fluorophenyl)-

    • Oprea1_489565

    • AKOS005081294

Physicochemical Properties

Experimental and predicted properties of this compound are summarized below:

PropertyValue/DescriptionSource
Molecular formulaC17H13FO2\text{C}_{17}\text{H}_{13}\text{FO}_2
Molar mass268.28 g/mol
Density1.32 ± 0.1 g/cm³ (predicted)
Boiling point405.7 ± 45.0 °C (predicted)
Hydrogen bond donors0
Hydrogen bond acceptors3
Topological polar surface area30.5 Ų

The compound’s low hydrogen-bond donor count and moderate polarity suggest solubility in organic solvents such as dichloromethane or ethyl acetate. The predicted boiling point aligns with thermally stable aromatic systems, though experimental validation is needed .

Synthesis and Manufacturing

Reported Synthetic Routes

  • K10 montmorillonite-catalyzed cyclization: A solvent-free approach using K10 montmorillonite at 80–120°C successfully constructs 3-substituted chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and dihydrofuran derivatives . Adapting this method could involve substituting dihydrofuran with a fluorophenyl-containing cyclopropane precursor.

  • Multi-step functionalization: Introducing the spirocyclopropyl group may require [2+1] cycloaddition reactions between dichlorocarbene and styrene intermediates, followed by fluorophenyl substitution via cross-coupling .

Industrial Production

Commercial suppliers including Ambeed, Inc. (USA) and BLD Pharmatech Ltd. (China) offer the compound at laboratory scales, indicating batch synthesis via proprietary routes . Typical purity levels range from 95–98%, as inferred from catalog listings.

SupplierLocationPurityPackaging Options
Ambeed, Inc.Illinois, USA95%1 g, 5 g, 10 g
Advanced Technology & Industrial Co.Hong Kong97%250 mg, 1 g
BLD Pharmatech Ltd.Shanghai, China98%5 g, 25 g

Pricing data remains undisclosed, but market analogs suggest a range of $200–$500 per gram for research-grade material .

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